Polyvinylpyrrolidone

Description

Properties

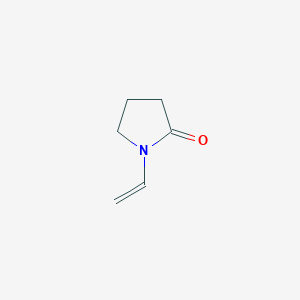

IUPAC Name |

1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNWPMSKXPGLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-39-8, 109412-11-5 | |

| Record name | Poly(vinylpyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021440 | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.83, 3.83 | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |

CAS No. |

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vinylpyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Povidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLPYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

13.9 °C, 13 °C, 57 °F | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Polyvinylpyrrolidone for Biomedical Applications

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone (PVP), a synthetic polymer of N-vinylpyrrolidone, has garnered significant attention in the biomedical field due to its excellent biocompatibility, low toxicity, and versatile properties.[1][2] This technical guide provides an in-depth overview of the synthesis and characterization of PVP for biomedical applications, offering detailed experimental protocols and data presentation to aid researchers and professionals in drug development and materials science.

Synthesis of this compound

The most common method for synthesizing PVP is through the free-radical polymerization of the N-vinylpyrrolidone (NVP) monomer.[3][4] This process allows for the production of PVP with varying molecular weights, a critical parameter influencing its properties and performance in biomedical applications.

Free-Radical Polymerization

Free-radical polymerization involves three main stages: initiation, propagation, and termination. An initiator, such as 2,2'-Azobisisobutyronitrile (AIBN) or hydrogen peroxide, is used to generate free radicals, which then react with NVP monomers to initiate the polymerization process.[3][5]

Below is a diagram illustrating the workflow of a typical free-radical polymerization of NVP.

Experimental Protocol: Free-Radical Polymerization of NVP in Aqueous Solution

This protocol describes a common method for synthesizing PVP using a water-soluble initiator.

Materials:

-

N-vinylpyrrolidone (NVP), purified

-

2,2'-Azobis(2-methylpropionamidine) dihydrochloride (B599025) (a water-soluble AIBN analog) or other suitable water-soluble initiator

-

Deionized water

-

Acetone (for precipitation)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Nitrogen or Argon gas inlet

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Reactant Preparation: In a round-bottom flask, dissolve the desired amount of NVP monomer in deionized water. The concentration will influence the final molecular weight.

-

Initiator Addition: Add the water-soluble initiator to the monomer solution. The monomer-to-initiator ratio is a key parameter for controlling the molecular weight of the resulting polymer.

-

Degassing: Bubble nitrogen or argon gas through the solution for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization reaction.

-

Polymerization: Heat the reaction mixture to the desired temperature (typically 60-80 °C) under a continuous inert gas flow while stirring. The reaction time can vary from a few hours to overnight, depending on the desired conversion and molecular weight.

-

Precipitation: After the reaction is complete, cool the solution to room temperature. Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as acetone, while stirring vigorously. This will cause the PVP to precipitate out of the solution.

-

Filtration: Collect the precipitated PVP by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.

-

Drying: Dry the purified PVP in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Characterization of this compound

Thorough characterization of synthesized PVP is crucial to ensure its suitability for biomedical applications. Key parameters to evaluate include its chemical structure, molecular weight and distribution, and biocompatibility.

Structural and Molecular Weight Characterization

A typical workflow for the characterization of PVP is depicted below.

Experimental Protocols for Characterization

FTIR spectroscopy is used to identify the characteristic functional groups present in the PVP structure, confirming the polymerization of NVP.

Protocol:

-

Sample Preparation: A small amount of the dried PVP powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of PVP can be cast from a solution onto a suitable substrate. For Attenuated Total Reflectance (ATR)-FTIR, the solid sample can be analyzed directly.[6][7]

-

Data Acquisition: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum is analyzed for characteristic peaks corresponding to the functional groups in PVP.

Table 1: Characteristic FTIR Absorption Peaks of PVP

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~2950 | C-H stretching | Alkane |

| ~1650 | C=O stretching (amide I band) | Amide |

| ~1420 | C-H bending | Alkane |

| ~1280 | C-N stretching | Amide |

NMR spectroscopy provides detailed information about the chemical structure and purity of the synthesized PVP. Both ¹H and ¹³C NMR can be employed.

Protocol:

-

Sample Preparation: Dissolve a small amount of the PVP sample in a suitable deuterated solvent (e.g., D₂O or CDCl₃).

-

Data Acquisition: The NMR spectrum is acquired using a high-resolution NMR spectrometer.

-

Data Analysis: The chemical shifts (δ) and integration of the peaks in the spectrum are analyzed to confirm the polymer structure and identify any impurities.

Table 2: Characteristic ¹H NMR Chemical Shifts for PVP in D₂O

| Chemical Shift (ppm) | Proton Assignment |

| ~3.7 | Methine proton adjacent to the pyrrolidone ring |

| ~3.2 | Methylene protons of the pyrrolidone ring |

| ~2.2 | Methylene protons of the pyrrolidone ring |

| ~1.6 | Methylene protons of the polymer backbone |

GPC is a powerful technique for determining the molecular weight distribution of polymers, including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][8]

Protocol:

-

Sample and Standard Preparation: Prepare dilute solutions of the PVP sample and a series of polymer standards with known molecular weights in a suitable mobile phase (e.g., water with salts or an organic solvent like THF).[1][3]

-

Instrumentation Setup: Use a GPC system equipped with a suitable column set and a detector (e.g., refractive index detector).

-

Data Acquisition: Inject the standard solutions to create a calibration curve, followed by the injection of the PVP sample solution.

-

Data Analysis: The elution profile of the PVP sample is compared to the calibration curve to determine its Mn, Mw, and PDI.

Table 3: Typical GPC Parameters for PVP Analysis

| Parameter | Value |

| Mobile Phase | 0.1 M NaNO₃ in water |

| Columns | Aqueous GPC columns (e.g., Ultrahydrogel) |

| Flow Rate | 0.5 - 1.0 mL/min |

| Temperature | 25-40 °C |

| Detector | Refractive Index (RI) |

| Calibration | Polyethylene oxide (PEO) standards |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and, consequently, the cytotoxicity of a material.[9][10]

Protocol:

-

Cell Culture: Seed a suitable cell line (e.g., fibroblasts or a cell line relevant to the intended application) in a 96-well plate and allow them to adhere overnight.

-

Sample Preparation: Prepare sterile solutions of PVP in cell culture medium at various concentrations.

-

Cell Treatment: Replace the culture medium in the wells with the PVP solutions and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a positive control (a known cytotoxic agent) and a negative control (cells in medium only).

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A dose-response curve can be generated to determine the concentration at which PVP exhibits cytotoxic effects.

Signaling Pathways in Biomedical Applications

PVP and PVP-based nanomaterials can interact with cells and influence various signaling pathways, which is a critical consideration for their biomedical use. One area of interest is their immunomodulatory effects. For instance, PVP-coated nanoparticles have been shown to interact with Toll-like receptors (TLRs), which are key components of the innate immune system.

The following diagram illustrates a simplified representation of how PVP-coated nanoparticles might modulate the TLR4 signaling pathway, which can lead to the activation of the transcription factor NF-κB and subsequent inflammatory responses.[11][12][13]

Understanding these interactions is crucial for designing PVP-based materials for applications such as drug delivery and immunomodulation, as the nature of the interaction can determine whether the material elicits a pro-inflammatory or anti-inflammatory response.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound for biomedical applications. The detailed experimental protocols and data presentation formats are intended to serve as a valuable resource for researchers and professionals in the field. By carefully controlling the synthesis parameters and thoroughly characterizing the resulting polymer, scientists can tailor the properties of PVP to meet the specific demands of a wide range of biomedical applications, from advanced drug delivery systems to innovative tissue engineering scaffolds. The exploration of PVP's interaction with cellular signaling pathways further opens up new avenues for the rational design of next-generation biomaterials.

References

- 1. nrs.blob.core.windows.net [nrs.blob.core.windows.net]

- 2. Synthesis, Self-Assembly and In Vitro Cellular Uptake Kinetics of Nanosized Drug Carriers Based on Aggregates of Amphiphilic Oligomers of N-Vinyl-2-pyrrolidone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. polymersource.ca [polymersource.ca]

- 4. Green Chemistry in Teaching Labo [web.njit.edu]

- 5. US5159033A - Polymerization process using PVP-H2 O2 as free radical initiator - Google Patents [patents.google.com]

- 6. sciepub.com [sciepub.com]

- 7. Preparation and Characterization of this compound/Cellulose Nanocrystals Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of Molecular Weight by using GPC method : Shimadzu (Europe) [shimadzu.eu]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. academicstrive.com [academicstrive.com]

- 11. This compound-Modified Taxifolin Liposomes Promote Liver Repair by Modulating Autophagy to Inhibit Activation of the TLR4/NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Determining the Molecular Weight of Polyvinylpyrrolidone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone (PVP), a versatile polymer renowned for its solubility in both water and many organic solvents, plays a pivotal role in a wide array of applications, from pharmaceutical excipients to industrial coatings. The molecular weight and its distribution are critical parameters that dictate the physicochemical properties and performance of PVP, such as viscosity, film-forming ability, and adhesive strength. Accurate determination of these characteristics is therefore paramount for quality control, formulation development, and regulatory compliance. This technical guide provides a comprehensive overview of the core techniques employed for the molecular weight determination of PVP, complete with detailed experimental protocols, comparative data, and visual workflows.

Core Techniques for PVP Molecular Weight Analysis

Several analytical techniques are utilized to characterize the molecular weight of polymers like PVP. These methods can be broadly categorized into relative and absolute techniques. Relative methods, such as Size-Exclusion Chromatography (GPC/SEC) without a light scattering detector, rely on calibration with standards of known molecular weight. Absolute methods, including Multi-Angle Light Scattering (MALS), osmometry, and viscometry (when combined with the Mark-Houwink equation), can determine molecular weight directly without the need for such calibration.

Size-Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

SEC, also known as GPC, is the most widely used technique for determining the molecular weight distribution of polymers.[1] It separates molecules based on their hydrodynamic volume in solution. Larger molecules elute first as they are excluded from the pores of the stationary phase, while smaller molecules penetrate the pores to varying extents and thus have a longer elution path.[2]

Key Principles:

-

Separation based on size in solution.[1]

-

Provides data on number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).[1]

-

Requires calibration with well-characterized standards, ideally with a similar structure to the analyte.[1] For PVP analysis, polyethylene (B3416737) glycol (PEG) or polyethylene oxide (PEO) standards are often used for aqueous GPC systems.[3]

Experimental Protocol: SEC/GPC of PVP

-

Mobile Phase Preparation: Prepare an aqueous mobile phase, for instance, 0.2 M NaNO₃ + 0.01 M NaH₂PO₄ adjusted to a specific pH (e.g., pH 7), and degas thoroughly.[4][5]

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the PVP sample.

-

Dissolve the sample in a known volume of the mobile phase to create a concentration of 1-2 mg/mL.

-

Ensure complete dissolution by gentle agitation.

-

Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[5]

-

-

Instrument Setup:

-

Equilibrate the SEC system, including the pump, columns, and detectors, with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.[4]

-

Use a column set suitable for aqueous SEC of water-soluble polymers, such as those with a hydrophilic stationary phase (e.g., polyhydroxyl- or diol-functionalized silica). A combination of columns with different pore sizes can extend the molecular weight separation range.[4]

-

Common detectors include a Refractive Index (RI) detector, which is a universal concentration detector, and a UV-Vis detector if the polymer has a chromophore.[2][6]

-

-

Calibration:

-

Prepare a series of calibration standards of known molecular weights (e.g., PVP or PEO standards) covering the expected molecular weight range of the sample.[7][8]

-

Inject each standard and record the elution volume.

-

Construct a calibration curve by plotting the logarithm of the molecular weight (log M) against the elution volume.

-

-

Sample Analysis:

-

Inject a known volume of the filtered PVP sample solution (e.g., 100 µL).

-

Record the chromatogram.

-

-

Data Analysis:

-

Using the calibration curve, the molecular weight at each point of the sample chromatogram is determined.

-

The software then calculates the number-average molecular weight (Mn), weight-average molecular weight (Mw), Z-average molecular weight (Mz), and the polydispersity index (PDI = Mw/Mn).[9]

-

Multi-Angle Light Scattering (MALS)

MALS is an absolute technique that measures the intensity of light scattered by molecules in solution at multiple angles.[6][10] When coupled with a concentration detector (like an RI detector in an SEC system), MALS can directly determine the weight-average molecular weight (Mw) and the radius of gyration (Rg) without the need for column calibration.[6][11]

Key Principles:

-

The intensity of scattered light is directly proportional to the product of the polymer's molar mass and its concentration.

-

The angular dependence of the scattered light provides information about the size (radius of gyration) of the molecules.[6]

-

Requires an accurate value for the refractive index increment (dn/dc) of the polymer in the specific solvent and at the wavelength of the laser.[12][13]

Experimental Protocol: SEC-MALS of PVP

The experimental setup is similar to SEC/GPC, with the addition of a MALS detector in-line after the SEC column and before or after the RI detector.

-

System Setup:

-

Follow steps 1-3 of the SEC/GPC protocol.

-

The MALS detector is placed in series with the UV and RI detectors.

-

-

dn/dc Determination:

-

The refractive index increment (dn/dc) for PVP in the chosen mobile phase must be known or determined experimentally. This can be done using a dedicated differential refractometer or by injecting a series of known concentrations of the polymer directly into the RI detector.[13]

-

-

Data Collection:

-

Inject the prepared PVP sample into the SEC system.

-

Data from the MALS, RI, and (if present) UV detectors are collected simultaneously by the acquisition software.

-

-

Data Analysis:

-

The concentration at each elution volume is determined from the RI detector signal using the known dn/dc value.

-

The MALS software uses the light scattering intensity from multiple angles and the concentration data to calculate the absolute weight-average molecular weight (Mw) and radius of gyration (Rg) for each data slice across the chromatogram.

-

This allows for the determination of the overall Mw and PDI of the sample.

-

Dynamic Light Scattering (DLS)

DLS, also known as Photon Correlation Spectroscopy (PCS), measures the time-dependent fluctuations in the intensity of scattered light, which are caused by the Brownian motion of particles in solution.[14] From these fluctuations, the diffusion coefficient can be determined, and subsequently, the hydrodynamic radius (Rh) can be calculated using the Stokes-Einstein equation.[14] While primarily a sizing technique, DLS can provide an estimate of the molecular weight.

Key Principles:

-

Measures the random movement of particles in suspension.[15]

-

Smaller particles move faster, causing more rapid fluctuations in scattered light intensity.

-

The primary output is the hydrodynamic radius (Rh) and a polydispersity index (PDI) for the size distribution.

Experimental Protocol: DLS of PVP

-

Sample Preparation:

-

Prepare a series of dilute PVP solutions in a high-purity solvent (e.g., deionized water). Concentrations should be low enough to avoid inter-particle interactions.

-

Filter the solutions through a 0.22 µm or smaller filter directly into a clean DLS cuvette to remove dust and aggregates.[16]

-

-

Instrument Setup:

-

Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

-

Set the measurement parameters, including the scattering angle (e.g., 90° or 173°), laser wavelength, and solvent viscosity and refractive index.

-

-

Data Collection:

-

The instrument measures the intensity correlation function of the scattered light over time.

-

-

Data Analysis:

-

The software analyzes the correlation function to determine the diffusion coefficient.

-

The hydrodynamic radius (Rh) is calculated using the Stokes-Einstein equation.

-

The size distribution and PDI are also reported.

-

Viscometry

Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight (Mv) of polymers.[17] It involves measuring the flow time of a dilute polymer solution and the pure solvent through a capillary viscometer.

Key Principles:

-

The viscosity of a polymer solution is higher than that of the pure solvent and increases with polymer molecular weight.[18]

-

The intrinsic viscosity [η] is determined by extrapolating the reduced viscosity to zero concentration.

-

The Mark-Houwink-Sakurada equation, [η] = K * Mv^a, relates the intrinsic viscosity to the viscosity-average molecular weight.[19] The constants K and a are specific to the polymer-solvent-temperature system.[19]

Experimental Protocol: Capillary Viscometry of PVP

-

Sample Preparation:

-

Prepare a stock solution of PVP in a suitable solvent (e.g., water, methanol) at a known concentration.

-

Prepare a series of dilutions from the stock solution.

-

-

Measurement:

-

Calculations:

-

Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1) for each concentration.

-

Calculate the reduced viscosity (η_red = η_sp / c) for each concentration (c).

-

-

Data Analysis:

-

Plot the reduced viscosity against concentration.

-

Extrapolate the linear plot to zero concentration to obtain the intrinsic viscosity [η] as the y-intercept.

-

Use the Mark-Houwink equation with known K and a values for PVP in the chosen solvent to calculate the viscosity-average molecular weight (Mv).

-

Membrane Osmometry

Membrane osmometry is an absolute method for determining the number-average molecular weight (Mn) of polymers.[17][22] It measures the osmotic pressure of a dilute polymer solution separated from the pure solvent by a semipermeable membrane.

Key Principles:

-

Osmotic pressure is a colligative property, meaning it depends on the number of solute molecules in a solution, not their chemical nature.[22]

-

The van't Hoff equation relates osmotic pressure to the number-average molecular weight.[23]

-

Measurements are typically performed at several concentrations and extrapolated to zero concentration to obtain an accurate Mn.

Experimental Protocol: Membrane Osmometry of PVP

-

Sample Preparation:

-

Prepare a series of dilute PVP solutions in a suitable solvent.

-

Ensure the solutions are free of low molecular weight impurities that could pass through the membrane.

-

-

Instrument Setup:

-

Place the pure solvent in the solvent chamber and one of the PVP solutions in the sample chamber, separated by a semipermeable membrane.

-

Allow the system to reach thermal and osmotic equilibrium.

-

-

Measurement:

-

Measure the osmotic pressure, which is the pressure required to prevent the flow of solvent across the membrane. This can be measured as the hydrostatic head difference or using a pressure transducer.

-

-

Data Analysis:

-

Plot the reduced osmotic pressure (π/c) against concentration (c).

-

Extrapolate the linear plot to zero concentration. The y-intercept is equal to RT/Mn, where R is the gas constant, T is the absolute temperature, and Mn is the number-average molecular weight.

-

Data Presentation

The following tables summarize key quantitative data for the different PVP molecular weight determination techniques.

Table 1: Comparison of PVP Molecular Weight Determination Techniques

| Technique | Molecular Weight Average | Principle | Advantages | Limitations |

| SEC/GPC | Mn, Mw, Mz, PDI | Hydrodynamic volume separation | Provides full molecular weight distribution, high throughput | Relative method requiring calibration, potential for column interactions |

| MALS | Mw, Rg | Static light scattering at multiple angles | Absolute method, no column calibration needed, provides size information (Rg) | Requires accurate dn/dc value, sensitive to dust and aggregates |

| DLS | Hydrodynamic Radius (Rh) | Fluctuation of scattered light due to Brownian motion | Fast, non-invasive, good for size and size distribution | Indirect measure of molecular weight, sensitive to small amounts of large particles |

| Viscometry | Mv | Increase in solution viscosity | Simple, low-cost instrumentation | Requires known Mark-Houwink parameters (K and a), provides an average molecular weight |

| Membrane Osmometry | Mn | Osmotic pressure of a dilute solution | Absolute method for Mn | Limited to Mn < 1,000,000 g/mol , slow, potential for membrane leakage |

Table 2: Typical Mark-Houwink Parameters for PVP

| Solvent | Temperature (°C) | K (x 10⁻⁴ dL/g) | a |

| Water | 25 | 1.4 | 0.7 |

| Methanol | 25 | 2.3 | 0.65 |

| Ethanol | 25 | 1.9 | 0.66 |

Note: K and a values are highly dependent on the specific experimental conditions and should be determined for the system under study for the highest accuracy.[19][24]

Table 3: Refractive Index Increment (dn/dc) for PVP

| Solvent | Wavelength (nm) | dn/dc (mL/g) |

| Water | 633 | ~0.185 |

| 0.1 M NaCl | 690 | ~0.174 |

Note: The dn/dc value is crucial for MALS analysis and can vary with solvent, temperature, and wavelength.[25][26]

Conclusion

The selection of an appropriate technique for determining the molecular weight of PVP depends on the specific information required, the available instrumentation, and the nature of the sample. SEC/GPC is a powerful tool for obtaining the complete molecular weight distribution, while MALS provides an absolute measure of the weight-average molecular weight. Viscometry and osmometry are valuable, classical techniques that offer cost-effective means of determining average molecular weights. For comprehensive characterization, a combination of these techniques is often employed, leveraging the strengths of each to provide a complete picture of the polymer's molecular properties. This guide provides the foundational knowledge and protocols for researchers, scientists, and drug development professionals to confidently approach the molecular weight characterization of PVP.

References

- 1. benchchem.com [benchchem.com]

- 2. Step-by-Step Protocol for Reproducible Size Exclusion Chromatography - Persee [pgeneral.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. agilent.com [agilent.com]

- 5. cytivalifesciences.com [cytivalifesciences.com]

- 6. Multi Angle Light Scattering - SEC-MALS | Malvern Panalytical [malvernpanalytical.com]

- 7. This compound Standards | Agilent [agilent.com]

- 8. agilent.com [agilent.com]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. wyatt.com [wyatt.com]

- 12. What is a dn/dc value and why is it important for GPC/SEC? | Malvern Panalytical [malvernpanalytical.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. web.mit.edu [web.mit.edu]

- 15. lsinstruments.ch [lsinstruments.ch]

- 16. brookhaveninstruments.com [brookhaveninstruments.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Ept 121 lecture membrane osmometry | PPTX [slideshare.net]

- 19. Mark–Houwink equation - Wikipedia [en.wikipedia.org]

- 20. macro.lsu.edu [macro.lsu.edu]

- 21. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]

- 22. eng.libretexts.org [eng.libretexts.org]

- 23. Solved Let's measure the molecular weight of polymer, M. In | Chegg.com [chegg.com]

- 24. files01.core.ac.uk [files01.core.ac.uk]

- 25. Refractive index increment dn/dc values | Malvern Panalytical [malvernpanalytical.com]

- 26. macro.lsu.edu [macro.lsu.edu]

The Core Mechanism of Polyvinylpyrrolidone in Advanced Drug Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Polyvinylpyrrolidone (PVP), a versatile and biocompatible polymer, has established itself as a cornerstone excipient in pharmaceutical formulations. Its unique physicochemical properties enable it to address critical challenges in drug delivery, primarily by enhancing the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the mechanisms of action through which PVP exerts its effects, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

Mechanism of Action: Enhancing Solubility and Bioavailability

PVP's primary mechanism of action in enhancing drug delivery lies in its ability to form amorphous solid dispersions (ASDs).[1][2] In an ASD, the crystalline structure of a drug is disrupted, and the API is molecularly dispersed within the amorphous PVP matrix.[3] This amorphous state is energetically less stable than the crystalline form, leading to significantly increased apparent solubility and a faster dissolution rate.[1][3]

The key mechanisms through which PVP facilitates this are:

-

Inhibition of Crystallization: PVP sterically hinders the nucleation and growth of drug crystals by creating a physical barrier and through specific molecular interactions.[2] The pyrrolidone ring in the PVP monomer can form hydrogen bonds with various functional groups on drug molecules, disrupting the intermolecular interactions necessary for crystal lattice formation.[1]

-

Improved Wettability: As a hydrophilic polymer, PVP increases the wettability of hydrophobic drug particles, facilitating their dispersion and dissolution in aqueous media.[4]

-

Formation of a Hydrophilic Microenvironment: By encapsulating drug molecules, PVP creates a localized hydrophilic environment, which promotes the dissolution of the drug upon contact with physiological fluids.[5]

These mechanisms collectively contribute to a supersaturated state of the drug in the gastrointestinal tract, leading to enhanced absorption and improved bioavailability.[6]

Quantitative Impact of PVP on Drug Formulation

The inclusion of PVP in pharmaceutical formulations has a quantifiable impact on key drug properties. The following tables summarize data from various studies, illustrating the significant improvements achieved.

Table 1: Enhancement of Drug Solubility with PVP Solid Dispersions

| Drug | PVP Grade | Drug:PVP Ratio | Method | Solubility Fold Increase | Reference |

| Gliclazide | K30 | 1:5 | Solvent Evaporation | 2.54 | [7] |

| Carvedilol (B1668590) | K30 | 1:5 | Solvent Evaporation | (qualitatively increased) | [8] |

| Candesartan Cilexetil | K-90 | 1:4 | Solid Dispersion | (qualitatively increased) | [6] |

Table 2: Enhancement of Drug Dissolution Rate with PVP Solid Dispersions

| Drug | PVP Grade | Drug:PVP Ratio | Method | % Drug Release (Time) | Reference |

| Efavirenz | K30 | 1:5 | Solvent Evaporation | 80% (30 min) | [4] |

| Gliclazide | K30 | 1:5 | Solvent Evaporation | 105.76% (30 min) | [7] |

| Lercanidipine | K-30 | 1:3 | Spray Drying | Fastest dissolution rate | [5] |

| Pioglitazone HCl | K30 | 1:5 | Solvent Evaporation | (qualitatively increased) |

Table 3: Effect of PVP as a Binder on Tablet Properties

| Drug | PVP Grade | PVP Concentration (% w/w) | Compaction Force | Effect on Hardness | Effect on Friability | Reference |

| Hesperetin | K-30 | 4, 7 | 4kN | Optimum | Not optimum | [9] |

| Hesperetin | K-30 | 10 | 2kN, 4kN | Failed to increase | Failed to increase | [9] |

| Paracetamol | K-30 | 2, 4 | N/A | Significant differences | Significant differences | [10] |

| Paracetamol | N/A | N/A | N/A | Increased | 0.599% | [11] |

| Red-ginger extract | N/A | 1:2, 1:3 (with gelatin) | N/A | 14-16 Kgf | 0.2-0.7% | [12] |

Core Experimental Protocols

Detailed and standardized experimental protocols are crucial for the successful development and characterization of PVP-based drug delivery systems.

Preparation of Amorphous Solid Dispersions

This method involves dissolving both the drug and PVP in a common volatile solvent, followed by the removal of the solvent to obtain the solid dispersion.[8]